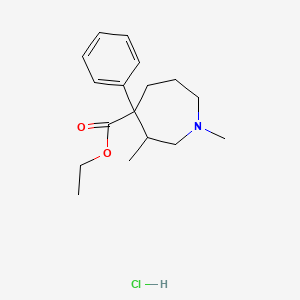
Metethoheptazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Metethoheptazine hydrochloride involves the formation of the azepane ring structure. The key steps include the reaction of ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The production process is optimized for cost-effectiveness and efficiency, adhering to stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Metethoheptazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azepane ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Metethoheptazine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying opioid receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic with fewer side effects compared to other opioids.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems.
Wirkmechanismus
Metethoheptazine hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters, leading to reduced pain perception and sedation. The compound’s molecular targets include opioid receptors, and its pathways involve modulation of pain signaling and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A well-known opioid analgesic with a similar mechanism of action.
Codeine: Another opioid analgesic used for mild to moderate pain relief.
Fentanyl: A potent synthetic opioid with rapid onset and short duration of action.
Uniqueness
Metethoheptazine hydrochloride is unique due to its specific chemical structure, which allows for distinct pharmacological properties. Unlike some other opioids, it is not listed as a controlled substance, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
1089-55-0 |
|---|---|
Molekularformel |
C17H26ClNO2 |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2;/h5-7,9-10,14H,4,8,11-13H2,1-3H3;1H |
InChI-Schlüssel |
HZFYHVRRDAFWIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


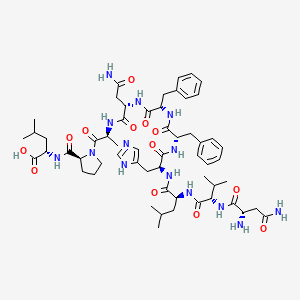
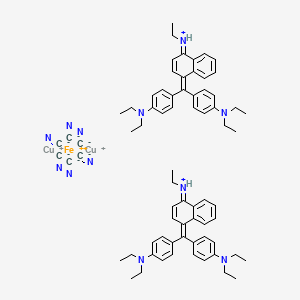

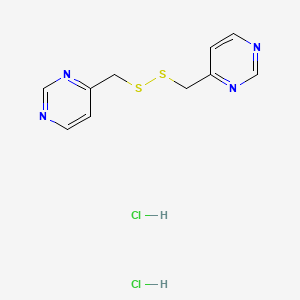
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)




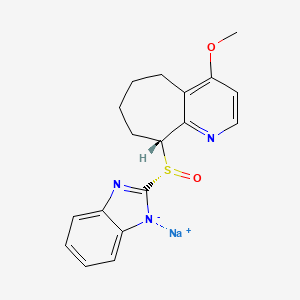
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)


